molecular formula C14H24O2 B11944503 (2-Cyclohexylcyclohexyl) acetate CAS No. 6290-53-5

(2-Cyclohexylcyclohexyl) acetate

Cat. No.: B11944503
CAS No.: 6290-53-5
M. Wt: 224.34 g/mol
InChI Key: ZEJHMZKXUUMYAY-UHFFFAOYSA-N
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Description

(2-Cyclohexylcyclohexyl) acetate is an organic compound characterized by its unique structure, which includes two cyclohexyl groups attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexylcyclohexyl) acetate typically involves the esterification of cyclohexylcyclohexanol with acetic acid. This reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexylcyclohexyl) acetate can undergo various chemical reactions, including:

    Hydrogenation: Reduction of the acetate group to form cyclohexylcyclohexanol.

    Hydrolysis: Conversion to cyclohexylcyclohexanol and acetic acid in the presence of water and an acid or base catalyst.

    Oxidation: Formation of cyclohexylcyclohexanone and acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate in an aqueous medium.

Major Products

    Hydrogenation: Cyclohexylcyclohexanol.

    Hydrolysis: Cyclohexylcyclohexanol and acetic acid.

    Oxidation: Cyclohexylcyclohexanone and acetic acid.

Scientific Research Applications

(2-Cyclohexylcyclohexyl) acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Cyclohexylcyclohexyl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. Additionally, the cyclohexyl groups can interact with hydrophobic regions of proteins or cell membranes, potentially altering their function or structure.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl acetate: Similar structure but with only one cyclohexyl group.

    Cyclohexylcyclohexanol: Lacks the acetate group.

    Cyclohexylcyclohexanone: Contains a ketone group instead of an acetate group.

Uniqueness

(2-Cyclohexylcyclohexyl) acetate is unique due to the presence of two cyclohexyl groups, which can enhance its hydrophobic interactions and potentially increase its stability and reactivity compared to similar compounds.

Properties

CAS No.

6290-53-5

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

(2-cyclohexylcyclohexyl) acetate

InChI

InChI=1S/C14H24O2/c1-11(15)16-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h12-14H,2-10H2,1H3

InChI Key

ZEJHMZKXUUMYAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCCC1C2CCCCC2

Origin of Product

United States

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